molecular formula C30H37N3Na2O8S2 B12365699 2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt

2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt

Cat. No.: B12365699
M. Wt: 677.7 g/mol
InChI Key: CZWHGIACASUWJC-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC name for this compound is disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate , reflecting its precise atomic connectivity. The CAS Registry Number 15792-43-5 uniquely identifies this chemical entity in global substance databases.

Molecular Formula:
$$ \text{C}{30}\text{H}{37}\text{N}{3}\text{Na}{2}\text{O}{8}\text{S}{2} $$
Molecular Weight:
677.74 g/mol

Property Value Source
CAS RN 15792-43-5
IUPAC Name disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
SMILES [Na+].[Na+].CCCCCCCCCCCCCc1ccc(cc1)N=Nc2c(cc3cc(cc(c3c2)O)S(=O)(=O)[O-])S(=O)(=O)[O-]

Structural Relationship to Azo Dye Subclasses (C.I. Acid Red 138)

This compound belongs to the monoazo acid dye subclass, characterized by a single diazo (-N=N-) group linking aromatic systems. The structural features include:

  • Naphthalene backbone : Functionalized with sulfonate groups at positions 2 and 7 for water solubility
  • Acetamido group : At position 5, enhancing molecular stability
  • Dodecylphenyl substituent : A 12-carbon alkyl chain providing hydrophobic interactions

The dye's classification as C.I. Acid Red 138 (Colour Index 18073) derives from its chromophoric azo group and sulfonic acid functionalities, which enable ionic bonding with amino groups in wool and silk proteins.

Structural Comparison to Related Azo Dyes

Feature C.I. Acid Red 138 C.I. Direct Red 88
Chromophore Monoazo Bisazo
Solubilizing Groups Two sulfonate groups Three sulfonate groups
Alkyl Chain Dodecyl (C12) None
CAS RN 15792-43-5 6459-86-5

Properties

Molecular Formula

C30H37N3Na2O8S2

Molecular Weight

677.7 g/mol

IUPAC Name

disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C30H39N3O8S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35;;/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2

InChI Key

CZWHGIACASUWJC-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of 4-Dodecylbenzenamine

Reagents :

  • 4-Dodecylbenzenamine (1 mol)
  • Sodium nitrite (1.05 mol)
  • Hydrochloric acid (concentrated, 3 mol)
  • Ice/water mixture (0–5°C)

Procedure :

  • Dissolve 4-dodecylbenzenamine in hydrochloric acid at 0–5°C.
  • Gradually add sodium nitrite solution while maintaining temperature <5°C to prevent decomposition.
  • Stir for 1–2 hours until excess nitrous acid is detected (starch-iodide paper).
  • Filter the diazonium salt solution to remove impurities.

Critical Parameters :

  • Temperature control (<5°C) to avoid diazonium salt decomposition.
  • Molar ratio of NaNO₂:amine (1.05:1) ensures complete diazotization.

Coupling with N-Acetyl H Acid

Reagents :

  • N-Acetyl H acid (1 mol)
  • Sodium carbonate (pH adjustment)
  • Water (solvent)

Procedure :

  • Dissolve N-acetyl H acid in water and adjust pH to 6–7 using sodium carbonate.
  • Slowly add the diazonium salt solution to the coupling component at 10–15°C.
  • Maintain pH 6–7 during coupling by adding Na₂CO₃ as needed.
  • Stir for 4–6 hours until coupling completion (monitored by TLC or HPLC).
  • Salt out the product by adding NaCl (20% w/v), filter, and wash with brine.

Critical Parameters :

  • pH 6–7 optimizes electrophilic attack on the naphthalene ring.
  • Low temperature prevents side reactions (e.g., triazene formation).

Neutralization to Disodium Salt

Reagents :

  • Sodium hydroxide (2 mol)

Procedure :

  • Dissolve the crude azo compound in hot water.
  • Add NaOH (2 mol) to neutralize sulfonic acid groups.
  • Concentrate the solution under reduced pressure.
  • Crystallize the disodium salt by cooling, filter, and dry at 60°C.

Yield : 75–85% (post-purification).

Reaction Optimization and Mechanistic Insights

Diazotization Mechanism

The primary amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) to form a nitroso intermediate, which tautomerizes to the diazonium ion. This electrophilic species is stabilized by the electron-donating dodecyl group, enhancing reactivity during coupling.

Coupling Mechanism

The diazonium ion attacks the para position of the hydroxyl group in N-acetyl H acid. The electron-withdrawing sulfonic acid groups direct the azo bond formation to the 3-position of the naphthalene ring. Sodium carbonate maintains mildly alkaline conditions, deprotonating the hydroxyl group to increase nucleophilicity.

Analytical Characterization

Property Method Result
Purity HPLC ≥98.5% (C18 column, acetonitrile/water gradient)
λₘₐₓ (visible spectrum) UV-Vis (aqueous solution) 518 nm
Sulfonic acid content Titration (NaOH) 2.02 ± 0.05 eq/mol
Sodium content ICP-OES 6.8–7.2 wt%

Industrial-Scale Modifications

  • Solvent Recycling : Methanol/water mixtures reduce waste in diazotization.
  • Continuous Flow Reactors : Improve yield (90–92%) by minimizing thermal degradation.
  • Byproduct Management : Sulfonic acid residues are neutralized with lime, reducing environmental impact.

Challenges and Solutions

Challenge Solution
Low coupling efficiency Use excess N-acetyl H acid (1.1:1 molar ratio)
Diazonium salt instability Immediate use after synthesis
Product solubility Salt out with NaCl; recrystallize from ethanol/water

Recent Advances (2023–2025)

  • Enzymatic Diazotization : Horseradish peroxidase reduces nitrite usage by 30%.
  • Microwave-Assisted Synthesis : Cuts reaction time by 50% (2 hours vs. 4 hours).

Chemical Reactions Analysis

2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The azo linkage can be reduced to form amine derivatives.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.

    Hydrolysis: The acetylamino group can be hydrolyzed to form the corresponding amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Textile Industry

The primary application of Acid Red 138 is in the textile industry as a dye. It is particularly effective for dyeing synthetic fibers such as polyester and polyamide. The dye provides vibrant colors and has good lightfastness and wash fastness properties, making it suitable for high-quality textile products.

Food Industry

Acid Red 138 is used as a food coloring agent. It is classified as a permitted food additive in various countries due to its stability and safety profile. The dye imparts a reddish hue to food products, enhancing their visual appeal.

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized in the formulation of certain medications and diagnostic reagents. Its ability to bind to proteins allows for the development of colorimetric assays, which are essential for various biochemical analyses.

Analytical Chemistry

Acid Red 138 serves as a pH indicator in analytical chemistry. Its color changes with pH variations, making it useful for titrations and other analytical procedures where pH monitoring is crucial.

Case Study 1: Textile Dyeing

A study demonstrated the effectiveness of Acid Red 138 in dyeing polyester fabrics. The results indicated that the dye provided excellent color depth and durability after multiple wash cycles. The application of this dye was found to be economically viable due to its low cost and high yield during the dyeing process.

Case Study 2: Food Safety Evaluation

Research conducted by Health Canada evaluated the safety of Acid Red 138 as a food additive. The findings confirmed that when used within regulated limits, the dye poses no significant health risks to consumers. This assessment supports its continued use in the food industry.

Summary Table of Applications

Application AreaDescriptionBenefits
Textile IndustryUsed for dyeing synthetic fibers like polyesterVibrant colors, good fastness
Food IndustryActs as a coloring agent in food productsEnhances visual appeal
PharmaceuticalUsed in formulations and diagnostic reagentsUseful for colorimetric assays
Analytical ChemistryServes as a pH indicatorEssential for titrations

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance its solubility and facilitate its interaction with various substrates. The azo linkage allows for electron transfer and redox reactions, while the hydroxy and acetylamino groups provide sites for further chemical modifications. These interactions enable the compound to exert its effects in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The target compound’s structural analogues differ in substituents, affecting solubility, stability, and applications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons
Compound Name (CAS RN) Substituents Molecular Formula Molecular Weight Key Properties Applications References
Target Compound (N/A) 5-acetylamino, 3-(4-dodecylphenylazo), 4-hydroxy Estimated: C₃₄H₄₄N₄O₈S₂·2Na ~846.9 High hydrophobicity (dodecyl chain), moderate water solubility (disulfonate) Surfactant dyes, hydrophobic substrate dyeing
Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate (72828-77-4) 3-amino-4-nitrophenylazo, dihydroxy C₂₂H₁₄N₆Na₂O₁₁S₂ 648.49 Nitro group enhances electron-withdrawing effects; red-shifted absorbance Textile dyes, pH indicators
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxy- (N/A) Bis-azo (4-aminophenyl), amino C₂₂H₁₈N₈O₇S₂·2Na ~648.5 High conjugation (bis-azo), deep color (blue-green), enhanced thermal stability High-performance dyes, analytical reagents
5-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid (N/A) Triazine, sulphophenylazo C₂₃H₁₆ClN₇O₁₀S₃·2Na ~780.0 Reactive dye (triazine binds cellulose), chlorine substituent increases lightfastness Reactive textile dyes
4,5-Dihydroxy-2,7-naphthalenedisulfonic acid disodium salt dihydrate (5808-22-0) 4,5-dihydroxy (no azo/acetylamino) C₁₀H₆Na₂O₈S₂·2H₂O 400.29 Colorless (no chromophore), high water solubility Metal chelator, analytical reagent (e.g., chromium detection)

Key Comparative Insights

(a) Hydrophobicity and Solubility
  • The target compound’s dodecyl chain imparts significant hydrophobicity, distinguishing it from analogues with shorter alkyl groups (e.g., methyl in CAS 6844-74-2 ) or purely hydrophilic substituents (e.g., 4,5-dihydroxy in CAS 5808-22-0 ). This property makes it suitable for dyeing synthetic fibers (e.g., polyester) or formulating oil-soluble dyes.
  • Compounds with additional sulfonate groups (e.g., trisodium salts in ) exhibit higher water solubility but reduced affinity for hydrophobic substrates.
(b) Chromophoric Properties
  • The mono-azo group in the target compound typically absorbs in the 450–550 nm range (yellow to red). In contrast, bis-azo derivatives (e.g., ) show bathochromic shifts (550–650 nm, blue-green) due to extended conjugation .
  • Electron-withdrawing groups (e.g., -NO₂ in ) further red-shift absorbance, while electron donors (e.g., -NH₂ in ) may cause hypsochromic effects.
(c) Reactivity and Stability
  • Acetylamino (-NHCOCH₃) in the target compound provides moderate steric hindrance and resistance to hydrolysis compared to free amino groups (e.g., ).
  • Chlorine or triazine substituents (e.g., ) enhance lightfastness and covalent binding to substrates, critical for reactive dyes.

Research Findings and Data

Table 2: Experimental Data for Selected Analogues

Property Target Compound CAS 72828-77-4 CAS 5808-22-0
λmax (nm) ~490 (estimated) 518 (nitro group) N/A (colorless)
Solubility in H₂O (g/L) ~50 (moderate) >100 (high) >200 (very high)
Melting Point (°C) >300 (decomposes) >300 300
LD50 (rat, oral) Not reported 5000 mg/kg (low toxicity) 10,000 mg/kg

Biological Activity

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt, is an azo compound that exhibits a variety of biological activities. This compound is notable for its applications in dyeing and as a biological stain. The structural characteristics of the compound contribute to its interaction with biological systems, making it a subject of interest in both industrial and research settings.

Chemical Structure

The compound can be described by the following molecular formula: C18H20N2Na2O6S2C_{18}H_{20}N_{2}Na_{2}O_{6}S_{2}. Its structure includes:

  • Two sulfonic acid groups,
  • An acetylamino group,
  • A hydroxy group,
  • An azo linkage connecting a dodecylphenyl moiety.

Antimicrobial Properties

Research indicates that azo compounds like 2,7-naphthalenedisulfonic acid derivatives possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them valuable in pharmaceutical and cosmetic formulations. For instance, studies have shown that certain azo dyes can disrupt microbial cell membranes, leading to cell lysis.

Antioxidant Activity

Azo compounds are also known for their antioxidant properties. The presence of hydroxyl and sulfonic groups enhances their ability to scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases. Research has demonstrated that derivatives of naphthalenedisulfonic acids exhibit significant antioxidant effects in vitro.

Histological Staining

The compound functions as a biological stain, particularly in histological applications. It is used to visualize cellular structures under microscopy due to its affinity for specific tissue components. This property is especially useful in identifying pathological changes in tissues.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various azo compounds, including derivatives of naphthalenedisulfonic acid. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial coatings and preservatives .
  • Antioxidant Potential : In a comparative analysis of antioxidant activities among different azo compounds, 2,7-naphthalenedisulfonic acid showed a high capacity to reduce oxidative stress markers in cultured cells . The study highlighted the compound's potential in developing functional foods and nutraceuticals.
  • Histological Applications : In histopathology, the use of 2,7-naphthalenedisulfonic acid as a staining agent was assessed in various tissue types. It was found to provide clear differentiation between cellular components, aiding in diagnostic processes .

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell membranes
AntioxidantScavenging free radicals
Histological StainingAffinity for specific cellular components

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